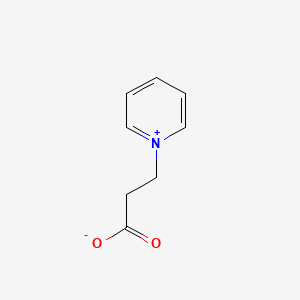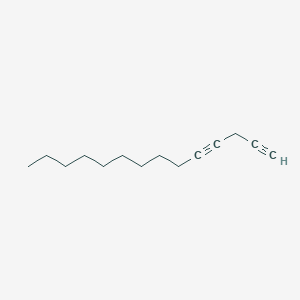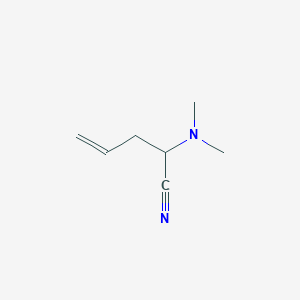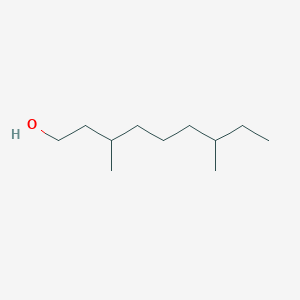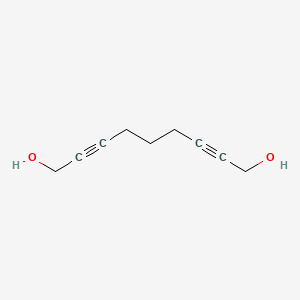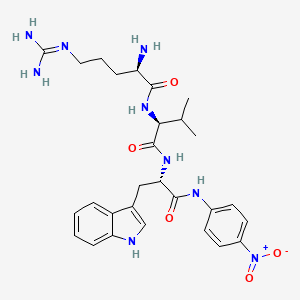
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, which is known for its electron-withdrawing properties, and a tryptophanamide moiety, which is significant in biological systems.
Méthodes De Préparation
The synthesis of N5-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide involves multiple steps. One common method includes the reaction of 4-nitrophenylacetohydrazonoyl bromide with specific amino acid derivatives in the presence of triethylamine and dichloromethane . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialized materials and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tryptophanamide moiety can bind to proteins and enzymes, affecting their activity. These interactions can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide can be compared to other compounds with similar structures, such as:
4-Nitrophenylchloroformate derivatives: These compounds also feature a nitrophenyl group and are known for their antimicrobial and antioxidant activities.
1,3,4-Thiadiazole derivatives: These compounds have similar biological activities and are used in antimicrobial research.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
83329-40-2 |
|---|---|
Formule moléculaire |
C28H37N9O5 |
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
(2R)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanamide |
InChI |
InChI=1S/C28H37N9O5/c1-16(2)24(36-25(38)21(29)7-5-13-32-28(30)31)27(40)35-23(14-17-15-33-22-8-4-3-6-20(17)22)26(39)34-18-9-11-19(12-10-18)37(41)42/h3-4,6,8-12,15-16,21,23-24,33H,5,7,13-14,29H2,1-2H3,(H,34,39)(H,35,40)(H,36,38)(H4,30,31,32)/t21-,23+,24+/m1/s1 |
Clé InChI |
ODIXCJZXNOQQFV-NHTMILBNSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


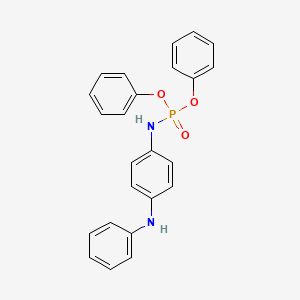
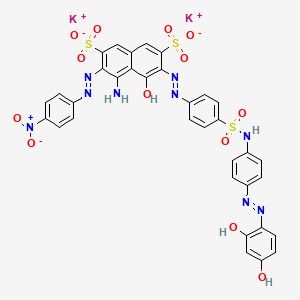

![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
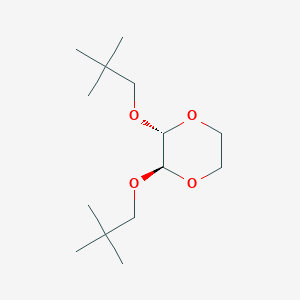


![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)

